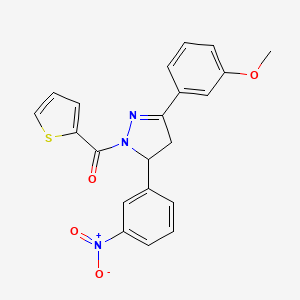

![molecular formula C24H32N6O4 B2768705 3-(2-(2-(sec-butylamino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide CAS No. 1243023-07-5](/img/structure/B2768705.png)

3-(2-(2-(sec-butylamino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-cyclohexylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

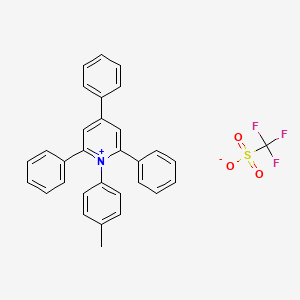

The compound is a complex organic molecule that contains several functional groups, including a sec-butylamino group, a propanamide group, and a 1,2,4-triazolo[4,3-a]quinazolin-4(5H)-yl group . Compounds containing a triazole are significant heterocycles that exhibit broad biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, the synthesis of similar triazole compounds often involves reactions with various nitrogen sources . The synthesis methods of 1,2,3- and 1,2,4-triazoles have been extensively studied .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a large ring system. Molecular docking studies are often performed to investigate the binding modes of such compounds .Aplicaciones Científicas De Investigación

Synthetic Methods and Chemical Reactions

Triazoloquinazoline derivatives have been synthesized through various methods, highlighting the chemical flexibility and reactivity of this scaffold. For instance, the reactions of anthranilamide with isocyanates offer a pathway to synthesize 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and other related compounds, demonstrating the versatility of triazoloquinazoline chemistry in creating heterocyclic compounds with potential biological activity (Chern et al., 1988). Additionally, cascade cyclization reactions have been employed to generate complex structures such as partially hydrogenated 9-aryl-[1,2,4]triazolo[5,1-b]quinazolin-8-ones, showcasing the synthetic utility of triazoloquinazoline frameworks in constructing polycyclic heterocycles (Lipson et al., 2006).

Biological Activities

The triazoloquinazoline scaffold is a cornerstone in the development of compounds with various biological activities. Synthesis and evaluation of novel 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones have shown significant antihypertensive activity, indicating the therapeutic potential of triazoloquinazoline derivatives in cardiovascular diseases (Alagarsamy & Pathak, 2007). Furthermore, antimicrobial studies on new quinazolinones fused with triazole, triazine, and tetrazine rings have revealed the antimicrobial potency of these compounds, suggesting their potential use in combating bacterial and fungal infections (Pandey et al., 2009).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

3-[2-[2-(butan-2-ylamino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-cyclohexylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O4/c1-3-16(2)25-21(32)15-29-24(34)30-19-12-8-7-11-18(19)22(33)28(23(30)27-29)14-13-20(31)26-17-9-5-4-6-10-17/h7-8,11-12,16-17H,3-6,9-10,13-15H2,1-2H3,(H,25,32)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAUJWACJIZGMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CN1C(=O)N2C3=CC=CC=C3C(=O)N(C2=N1)CCC(=O)NC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Methyl-2-thiophen-3-ylpropyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2768622.png)

![3-Phenylmethoxybicyclo[3.2.0]heptan-6-ol](/img/structure/B2768628.png)

![2-(4-chlorophenyl)-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2768631.png)

![5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2768632.png)

![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2768636.png)

![3-(3,4-dimethoxyphenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2768640.png)

![4-[2-(3-Hydroxyphenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2768641.png)